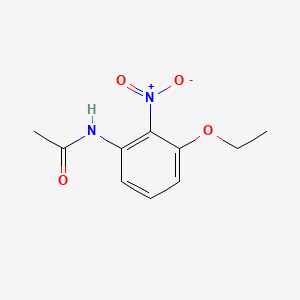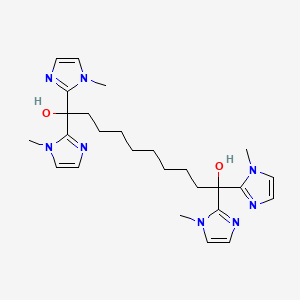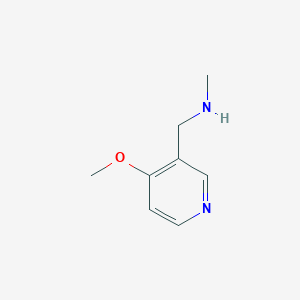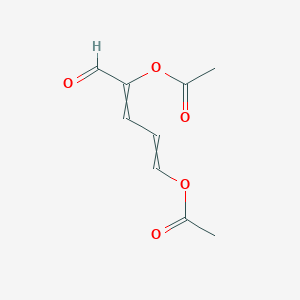
5-Oxopenta-1,3-diene-1,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxopenta-1,3-diene-1,4-diyl diacetate is a chemical compound known for its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopenta-1,3-diene-1,4-diyl diacetate typically involves the reaction of a suitable precursor with acetic anhydride under controlled conditions. The reaction is often catalyzed by an acid catalyst to facilitate the formation of the diacetate ester. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise monitoring of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Oxopenta-1,3-diene-1,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Oxopenta-1,3-diene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes exploring its role as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Oxopenta-1,3-diene-1,4-diyl diacetate exerts its effects involves its ability to participate in various chemical reactions. The conjugated double bonds and acetate groups allow it to interact with different molecular targets, facilitating processes such as catalysis and polymerization. The pathways involved often include the formation of intermediate species that further react to produce the desired products.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene, used as a monomer in the production of natural rubber.
1,4-Pentadiene: A non-conjugated diene with different reactivity compared to conjugated dienes.
Uniqueness
5-Oxopenta-1,3-diene-1,4-diyl diacetate is unique due to its specific structure, which combines conjugated double bonds with acetate groups
Properties
CAS No. |
183960-52-3 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
(4-acetyloxy-5-oxopenta-1,3-dienyl) acetate |
InChI |
InChI=1S/C9H10O5/c1-7(11)13-5-3-4-9(6-10)14-8(2)12/h3-6H,1-2H3 |
InChI Key |
XPQHYDNIMRPJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC=CC=C(C=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)

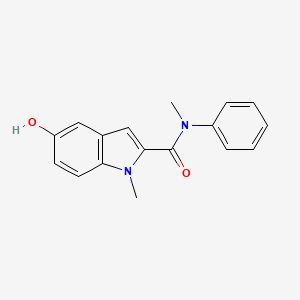

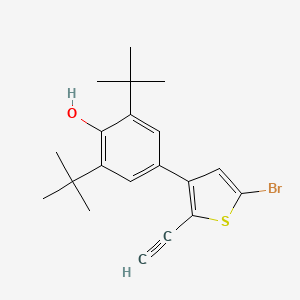
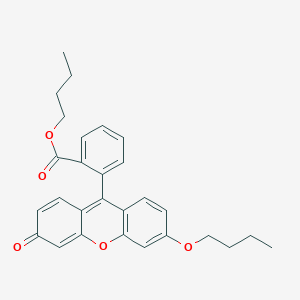
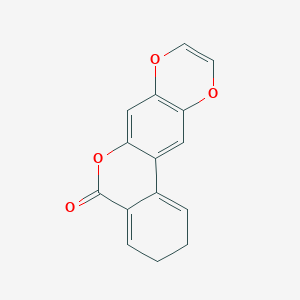

![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)
